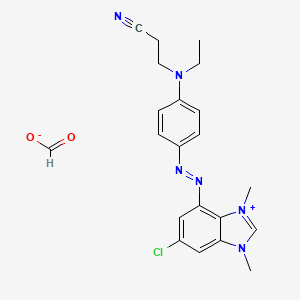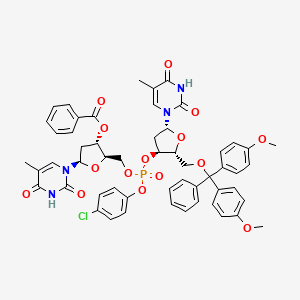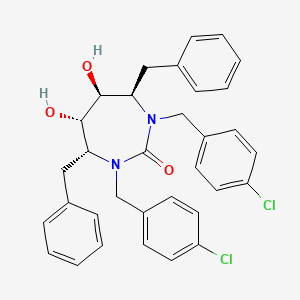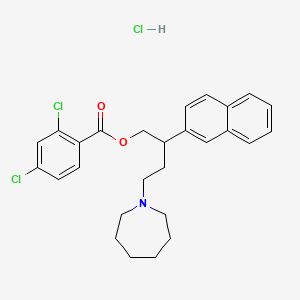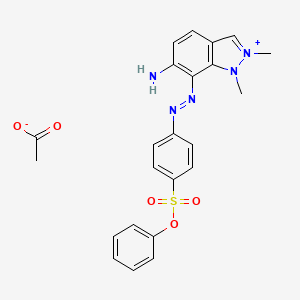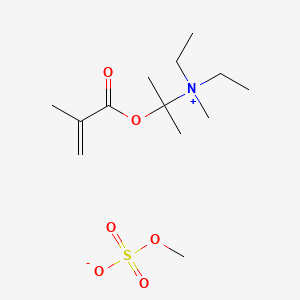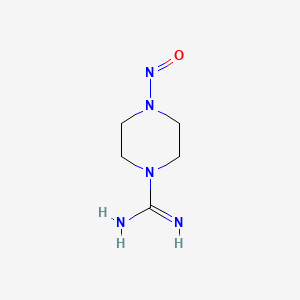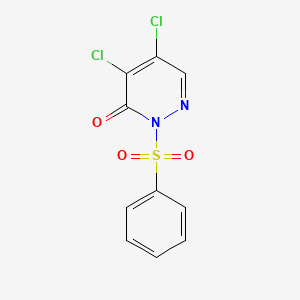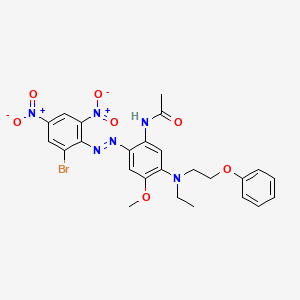
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are typically produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with ferrosilicon (FeSi) in an electric arc furnace. The reaction conditions include high temperatures, usually around 1600°C, to facilitate the reduction process. The chemical reaction can be represented as follows:
3MoO3+6FeSi→3MoFe+6SiO2
Industrial Production Methods
In industrial settings, the production of ferromolybdenum slags involves the use of large-scale electric arc furnaces. The molybdenum trioxide and ferrosilicon are mixed and heated to high temperatures, resulting in the formation of ferromolybdenum and slag. The slag is then separated from the molten metal and cooled for further processing .
Analyse Des Réactions Chimiques
Types of Reactions
Ferromolybdenum slags undergo various chemical reactions, including:
Oxidation: The oxides present in the slag can undergo further oxidation under certain conditions.
Reduction: The silicates and oxides can be reduced to their respective metals using reducing agents.
Substitution: The metal oxides can participate in substitution reactions with other metal salts.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or hydrogen gas at high temperatures.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Pure metals such as molybdenum and iron.
Substitution: New metal oxides or silicates.
Applications De Recherche Scientifique
Ferromolybdenum slags have a wide range of applications in scientific research, including:
Chemistry: Used as a source of molybdenum and iron in various chemical reactions and processes.
Biology: Investigated for potential use in bioremediation due to its metal content.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Mécanisme D'action
The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition. The oxides and silicates present in the slag can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal oxides can facilitate the breakdown of reactants into products by providing active sites for the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrosilicon Slag: Similar in composition but primarily contains silicon and iron.
Ferrovanadium Slag: Contains vanadium instead of molybdenum.
Ferrochromium Slag: Contains chromium instead of molybdenum.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific properties such as high melting point, corrosion resistance, and catalytic activity. These properties make it particularly valuable in applications where these characteristics are essential .
Propriétés
Numéro CAS |
84145-45-9 |
|---|---|
Formule moléculaire |
C25H25BrN6O7 |
Poids moléculaire |
601.4 g/mol |
Nom IUPAC |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H25BrN6O7/c1-4-30(10-11-39-18-8-6-5-7-9-18)22-14-20(27-16(2)33)21(15-24(22)38-3)28-29-25-19(26)12-17(31(34)35)13-23(25)32(36)37/h5-9,12-15H,4,10-11H2,1-3H3,(H,27,33) |
Clé InChI |
JBPPICPDUHMIPQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC1=CC=CC=C1)C2=C(C=C(C(=C2)NC(=O)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


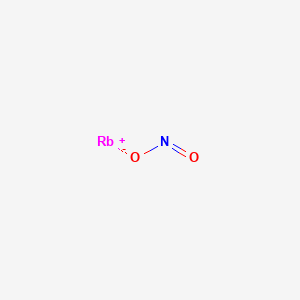
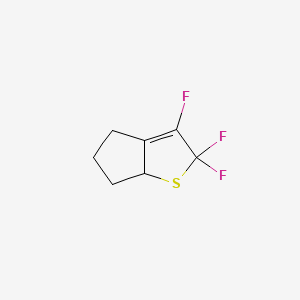

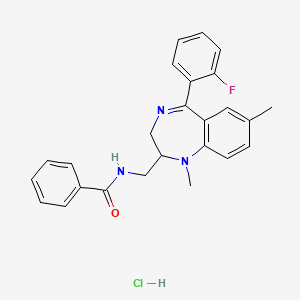
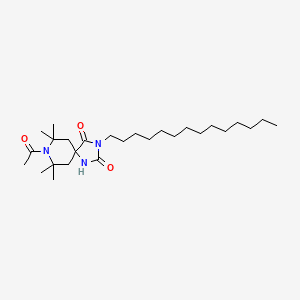
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
